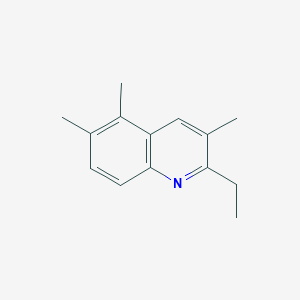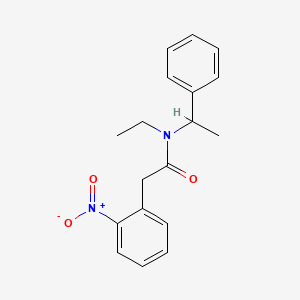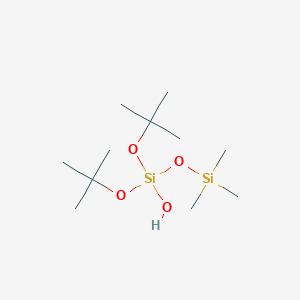![molecular formula C13H13NO4S2 B14378963 {[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid CAS No. 89597-65-9](/img/structure/B14378963.png)
{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a pyrrole ring, and a sulfanylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrrole ring is treated with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated pyrrole is reacted with a suitable sulfanylacetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, {[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features could be exploited to design inhibitors for specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery efforts.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its functional groups allow for modifications that can tailor the properties of the resulting products.
作用機序
The mechanism of action of {[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
特性
CAS番号 |
89597-65-9 |
|---|---|
分子式 |
C13H13NO4S2 |
分子量 |
311.4 g/mol |
IUPAC名 |
2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H13NO4S2/c1-10-4-6-11(7-5-10)20(17,18)14-8-2-3-12(14)19-9-13(15)16/h2-8H,9H2,1H3,(H,15,16) |
InChIキー |
PCVANGISUQDFJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}](/img/structure/B14378882.png)
![Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14378884.png)
![1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene](/img/structure/B14378889.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B14378896.png)
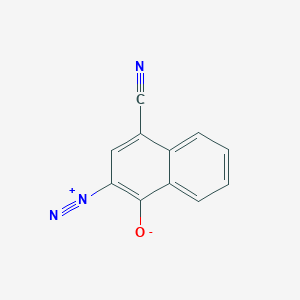
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
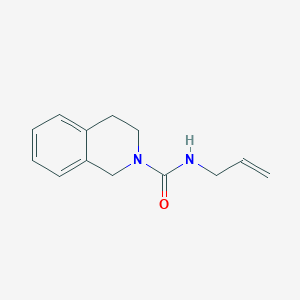
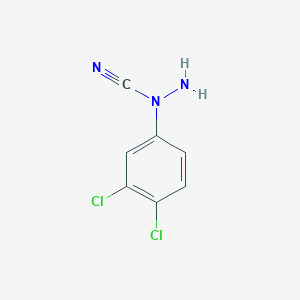

![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
